

Spectroscopic Profile of 1-(2-Bromoethyl)-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(2-Bromoethyl)-2-nitrobenzene**

Cat. No.: **B107829**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(2-bromoethyl)-2-nitrobenzene**, a key precursor in various synthetic pathways, notably in the construction of indole ring systems. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **1-(2-bromoethyl)-2-nitrobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.30 - 8.20	m	Aromatic protons
~3.50 - 4.00	t	-CH ₂ -Br
~3.30	t	Ar-CH ₂ -

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~145.0	C-NO_2
~124.0 - 134.0	Aromatic carbons
~35.0	Ar-CH_2-
~30.0	$-\text{CH}_2\text{-Br}$

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
~1520	Strong	Asymmetric NO_2 stretch
~1350	Strong	Symmetric NO_2 stretch
~3080	Medium	Aromatic C-H stretch
~2960	Medium	Aliphatic C-H stretch
~560	Medium-Weak	C-Br stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Interpretation
229/231	$[\text{M}]^+$, Molecular ion peak (presence of Br isotopes)
150	$[\text{M-Br}]^+$, Loss of bromine radical
120	$[\text{M-Br-NO}]^+$
104	$[\text{C}_8\text{H}_8]^+$

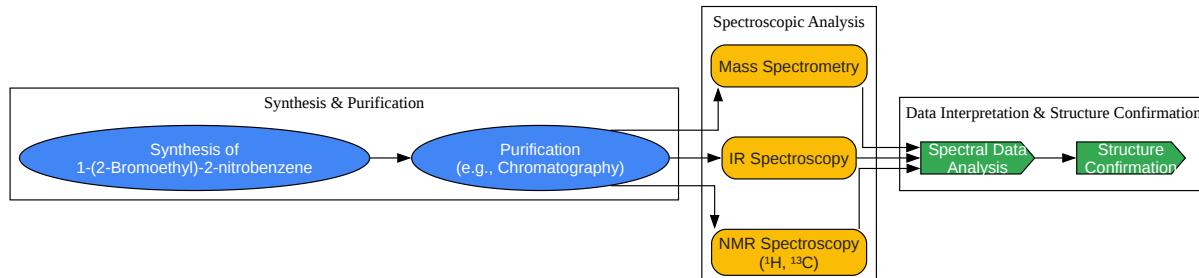
Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard methodologies.

NMR Spectroscopy

High-resolution ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is typically dissolved in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy


Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a potassium bromide (KBr) plate or as a KBr pellet. The spectrum is typically recorded over a range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

Mass spectral data are acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z).

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **1-(2-bromoethyl)-2-nitrobenzene**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of **1-(2-bromoethyl)-2-nitrobenzene**. For more detailed analysis, it is recommended to consult peer-reviewed scientific literature where the synthesis and characterization of this compound are reported.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-(2-Bromoethyl)-2-nitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b107829#spectroscopic-data-of-1-2-bromoethyl-2-nitrobenzene-nmr-ir-ms\]](https://www.benchchem.com/product/b107829#spectroscopic-data-of-1-2-bromoethyl-2-nitrobenzene-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com